2,1,3-Benzothiadiazol-4-ol

Übersicht

Beschreibung

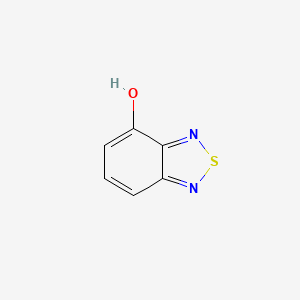

2,1,3-Benzothiadiazol-4-ol is a unique chemical compound with the empirical formula C6H4N2OS . It is a solid substance and is part of a collection of unique chemicals provided by Sigma-Aldrich . It is a bicyclic molecule composed of a benzene ring that is fused to a 1,2,5-thiadiazole .

Synthesis Analysis

This compound has been known since the 19th century and is readily prepared in at least 85% yield from o-phenylenediamine by reaction with two equivalents of thionyl chloride in pyridine . There are a number of alternative methods used to make this heterocycle and these have been reviewed .Chemical Reactions Analysis

This compound undergoes the standard chemistry of aromatic compounds, for example readily forming nitro and chloro derivatives . Under reducing conditions, 2,1,3-benzothiadiazoles can be converted back to the 1,2-diaminobenzene compounds from which they were prepared . Bromination of 2,1,3-Benzothiadiazole is commonly performed to synthesize 4,7-dibromo-2,1,3-benzothiadiazole .Physical And Chemical Properties Analysis

This compound is a solid substance . More detailed physical and chemical properties are not available in the current sources.Wissenschaftliche Forschungsanwendungen

Coordination Chemistry and Crystal Engineering : Functionalized 2,1,3-benzothiadiazoles show potential in metal coordination chemistry and crystal engineering. They can form complexes with metals like zinc, as demonstrated by the formation of a 2:1 complex with ZnCl2. These complexes offer novel coordination types and can be used in the engineering of organic solids, revealing new prospects for crystal engineering and the design of organic materials (Bashirov et al., 2014).

Pharmaceutical Applications : Derivatives of 2,1,3-benzothiadiazoles have been identified as selective inhibitors of the norepinephrine transporter, showing potential in the treatment of pain and related disorders. For instance, certain derivatives exhibited potency in rat models of acute, inflammatory, and neuropathic pain (O'Neill et al., 2011).

Optoelectronics and Photoluminescence : These compounds are valuable in optoelectronics, particularly as components in thin-film devices. They offer unique patterns of molecular organization and have potential in the creation of new compounds with extended π-conjugation systems. They are also used in the development of photoluminescent compounds for organic light-emitting diodes (OLEDs), solar cells, and other optoelectronic devices due to their strong electron-withdrawing ability (Langis-Barsetti et al., 2017).

Electrochemical Properties : 2,1,3-Benzothiadiazole derivatives show high fluorescent quantum yields and electron affinities, making them suitable for testing as OLEDs. Their electrochemical behavior is influenced by their structural features, such as the presence of ethynyl spacers (Neto et al., 2005).

Synthesis and Applications in Light Technology : The synthesis, properties, and reactions of 2,1,3-Benzothiadiazole derivatives are fundamental for their application in molecular organic electronic devices and other technologies. They are used in OLEDs, photovoltaic cells, and dyes (Neto et al., 2013).

Safety and Hazards

Zukünftige Richtungen

2,1,3-Benzothiadiazol-4-ol and its derivatives are very important acceptor units used in the development of photoluminescent compounds and are applicable for the molecular construction of organic light-emitting diodes, organic solar cells, and organic field-effect transistors . Due to their strong electron-withdrawing ability, construction of molecules with the unit core of this compound and its derivatives can usually improve the electronic properties of the resulting organic materials .

Wirkmechanismus

Mode of Action

Benzothiadiazole and its derivatives are known to undergo the standard chemistry of aromatic compounds . They can form various derivatives, indicating potential interactions with multiple targets . The specific interactions of 2,1,3-Benzothiadiazol-4-ol with its targets, and the resulting changes, are subjects for future investigation.

Eigenschaften

IUPAC Name |

2,1,3-benzothiadiazol-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N2OS/c9-5-3-1-2-4-6(5)8-10-7-4/h1-3,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYQIDLQSPAWDSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NSN=C2C(=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30969479, DTXSID601311325 | |

| Record name | 2,1,3-Benzothiadiazol-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30969479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,1,3-Benzothiadiazol-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601311325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

767-66-8, 54377-04-7 | |

| Record name | 2,1,3-Benzothiadiazol-4-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=767-66-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,1,3-Benzothiadiazol-4-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000767668 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,1,3-Benzothiadiazol-2(S(sup IV))-4-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054377047 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,1,3-Benzothiadiazol-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30969479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,1,3-Benzothiadiazol-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601311325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

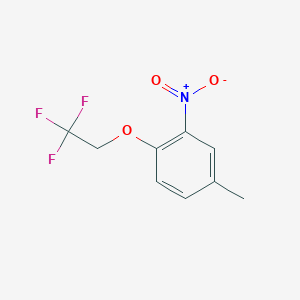

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

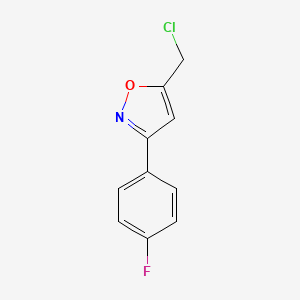

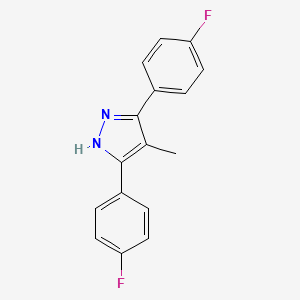

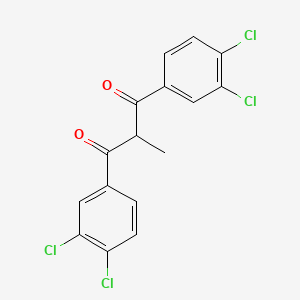

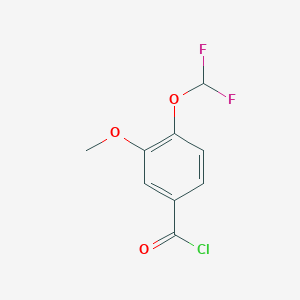

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![11-(2-chlorophenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B7762831.png)